Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate
CAS No.: 820237-68-1
Cat. No.: VC16794533
Molecular Formula: C15H20O5
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820237-68-1 |
|---|---|
| Molecular Formula | C15H20O5 |
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | ethyl 2-(6-formyl-2-methyl-3-propoxyphenoxy)acetate |
| Standard InChI | InChI=1S/C15H20O5/c1-4-8-19-13-7-6-12(9-16)15(11(13)3)20-10-14(17)18-5-2/h6-7,9H,4-5,8,10H2,1-3H3 |
| Standard InChI Key | RRUXDAMCSKKVFT-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=C(C(=C(C=C1)C=O)OCC(=O)OCC)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate belongs to the class of aromatic esters, characterized by a phenoxy backbone substituted with formyl, methyl, and propoxy groups. The systematic IUPAC name is ethyl 2-(6-formyl-2-methyl-3-propoxyphenoxy)acetate . Key identifiers include:
The compound’s structure integrates a formyl group at the 6-position, a methyl group at the 2-position, and a propoxy chain at the 3-position of the phenolic ring, with an ethyl acetate moiety attached via an ether linkage .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of ethyl (6-Formyl-2-methyl-3-propoxy-phenoxy)-acetate typically involves multi-step organic reactions. A plausible route, inferred from analogous ester syntheses, includes:
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Phenolic Core Functionalization: Starting with 2-methyl-3-propoxy phenol, formylation at the 6-position via Reimer-Tiemann or Vilsmeier-Haack reactions introduces the aldehyde group.
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Etherification: Reaction of the phenolic hydroxyl group with ethyl chloroacetate in the presence of a base (e.g., ) forms the acetoxy ether linkage.
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Purification: Chromatographic techniques or recrystallization isolate the final product .
While specific yield data are unavailable, similar esterification reactions typically achieve moderate to high efficiencies (60–85%) under optimized conditions.
Industrial and Laboratory-Scale Production
Future Research Directions
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Synthetic Optimization: Developing catalytic methods to improve yield and reduce waste.
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Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.
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Environmental Persistence Studies: Assessing degradation pathways in soil and water.
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